molecular formula C9H14N2O2 B8367250 3-(2-Methoxy-ethoxy)-benzene-1,2-diamine

3-(2-Methoxy-ethoxy)-benzene-1,2-diamine

Cat. No.: B8367250
M. Wt: 182.22 g/mol
InChI Key: ADHVQCZSFFSNCV-UHFFFAOYSA-N
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Description

3-(2-Methoxy-ethoxy)-benzene-1,2-diamine is a substituted aromatic diamine featuring a methoxy-ethoxy group (-OCH₂CH₂OCH₃) at the 3-position of the benzene ring. This compound is structurally significant due to its bifunctional amine groups and polar ether chain, which enhance solubility in organic solvents and influence reactivity in cyclocondensation and metal coordination reactions. It serves as a precursor in synthesizing heterocyclic compounds like benzimidazoles, benzodiazepines, and triazole derivatives, which are pivotal in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2-methoxyethoxy)benzene-1,2-diamine

InChI

InChI=1S/C9H14N2O2/c1-12-5-6-13-8-4-2-3-7(10)9(8)11/h2-4H,5-6,10-11H2,1H3

InChI Key

ADHVQCZSFFSNCV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Substituted benzene-1,2-diamines vary in substituent type, position, and electronic effects, leading to distinct chemical behaviors. Below is a comparative analysis:

Compound Substituent Position Electronic Effect Key Applications
3-(2-Methoxy-ethoxy)-benzene-1,2-diamine -OCH₂CH₂OCH₃ (ether) 3 Electron-donating Benzimidazoles, metal catalysts
4-Methoxybenzene-1,2-diamine -OCH₃ (methoxy) 4 Electron-donating Benzimidazole-based drug candidates
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine -CH₂C₆H₃(CF₃)₂ (bulky aryl) 1 Electron-withdrawing Organocatalysts, hydrogen-bond donors
4-Fluoro-1-N-[3-(imidazol-1-yl)propyl]benzene-1,2-diamine -F (fluoro), -CH₂CH₂CH₂(imidazole) 1, 4 Mixed (F: withdrawing; imidazole: donating) Antifungal agents, coordination chemistry
N1-(3-Methoxypropyl)benzene-1,2-diamine -CH₂CH₂CH₂OCH₃ (alkyl ether) 1 Electron-donating Intermediate for bioactive molecules

Reactivity in Cyclocondensation Reactions

  • This compound : The electron-donating ether group enhances nucleophilicity, facilitating reactions with carbonyl compounds (e.g., benzaldehydes) under mild conditions (DMF, NaHSO₃ catalyst, 2–3 h reflux) to form benzimidazoles in high yields (~70–90%) .
  • 4-Methoxybenzene-1,2-diamine : Similar reactivity but forms benzimidazoles with substituents at the 4-position, influencing drug-binding interactions .
  • Electron-withdrawing substituents (e.g., -NO₂, -CF₃): Reduce reaction rates due to decreased amine nucleophilicity, requiring harsher conditions (e.g., 200°C, acidic media) .

Role in Metal Coordination and Catalysis

  • The methoxy-ethoxy group in This compound acts as a flexible ligand for transition metals, enabling applications in catalytic C–H functionalization .
  • N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: The trifluoromethyl groups increase steric hindrance, limiting metal coordination but enhancing hydrogen-bond donor capacity in organocatalysis .

Solubility and Stability

  • This compound: High solubility in polar solvents (DMF, ethanol) due to its ether chain, improving reaction homogeneity .
  • Fluorinated derivatives (e.g., 4-fluoro-1-N-substituted diamines): Exhibit lower solubility but greater metabolic stability in biological systems .

Seven-Membered Ring Formation

  • Substituted benzene-1,2-diamines with linear ether chains (e.g., 3-(2-Methoxy-ethoxy)) readily form seven-membered benzodiazepine rings in methanol/ethanol, whereas bulky substituents (e.g., trifluoromethyl) hinder cyclization .

Catalytic Performance

  • This compound-derived organocatalysts show superior activity in asymmetric synthesis compared to camphor-based analogues due to optimal hydrogen-bonding geometry .

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